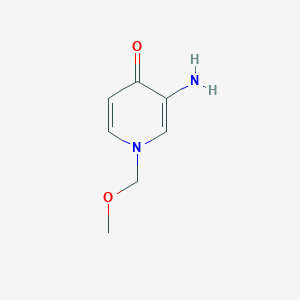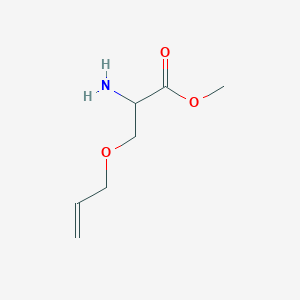
3-(3-Fluorophenyl)-1,8-naphthyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-1,8-naphthyridin-2-amine is a chemical compound that belongs to the class of naphthyridine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the naphthyridine core. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,8-naphthyridin-2-amine typically involves the reaction of 3-fluoroaniline with 2-chloro-1,8-naphthyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of naphthyridine-2,3-dione derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another compound with a fluorophenyl group, but with different biological activities.
3-Fluoroamphetamine: A stimulant with a fluorophenyl group, but with different pharmacological properties.
Uniqueness
3-(3-Fluorophenyl)-1,8-naphthyridin-2-amine is unique due to its specific naphthyridine core structure combined with the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H10FN3 |
|---|---|
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H10FN3/c15-11-5-1-3-9(7-11)12-8-10-4-2-6-17-14(10)18-13(12)16/h1-8H,(H2,16,17,18) |
Clave InChI |
XSWWPOVKVUVNOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=C(N=C3C(=C2)C=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)
![3-[(2-Methylpropyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13220780.png)


![{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine](/img/structure/B13220806.png)




![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13220840.png)


